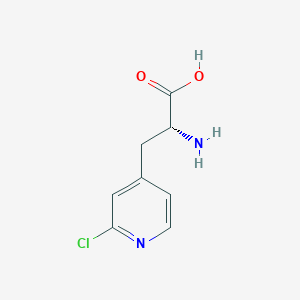
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is a chiral amino acid derivative featuring a pyridine ring substituted with a chlorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid typically involves the chlorination of pyridine derivatives followed by amination and subsequent coupling with a suitable amino acid precursor. One common method involves the use of phosphoryl chloride (POCl3) for chlorination, followed by nucleophilic substitution reactions to introduce the amino group .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-yield chlorination and amination reactions. The scalability of these methods is crucial for commercial applications, ensuring that the compound can be produced in sufficient quantities for research and industrial use .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the amino group, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, especially involving the chlorine atom on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are often employed in substitution reactions, typically under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, oxidized amino acids, and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
(2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes and physiological responses .
Vergleich Mit ähnlichen Verbindungen
2-Chloropyridine: A halogenated derivative of pyridine, used in the synthesis of pharmaceuticals and agrochemicals.
4-Amino-2-chloropyridine: A versatile compound used as an intermediate in the production of drugs, pesticides, and dyes.
Pyrazolo[3,4-d]pyrimidine: A compound with significant biological activity, used in cancer research and drug development.
Uniqueness: (2R)-2-Amino-3-(2-chloropyridin-4-YL)propanoic acid is unique due to its chiral nature and specific substitution pattern on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for targeted research and applications .
Eigenschaften
Molekularformel |
C8H9ClN2O2 |
|---|---|
Molekulargewicht |
200.62 g/mol |
IUPAC-Name |
(2R)-2-amino-3-(2-chloropyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI-Schlüssel |
LHQLWGWKBFFKJA-ZCFIWIBFSA-N |
Isomerische SMILES |
C1=CN=C(C=C1C[C@H](C(=O)O)N)Cl |
Kanonische SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


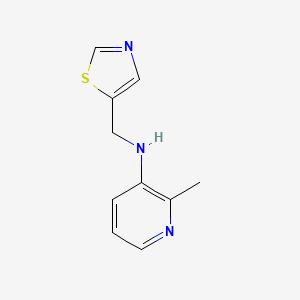
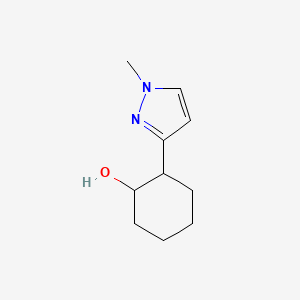
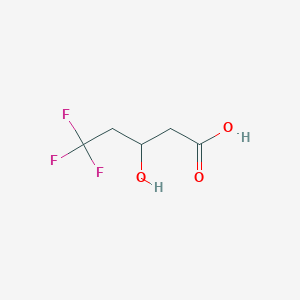
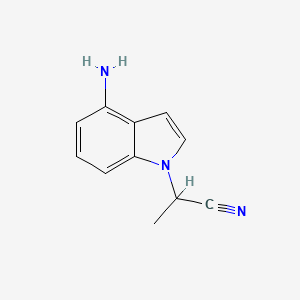

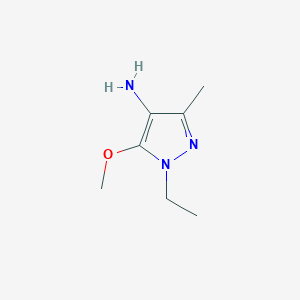
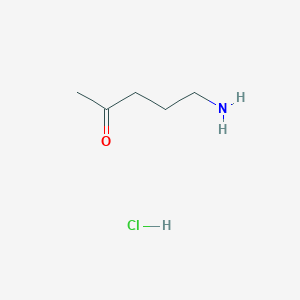
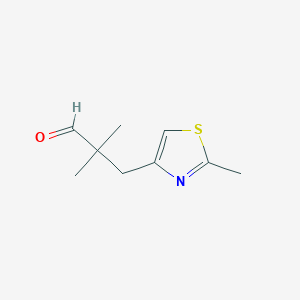
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
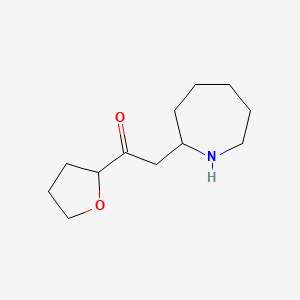
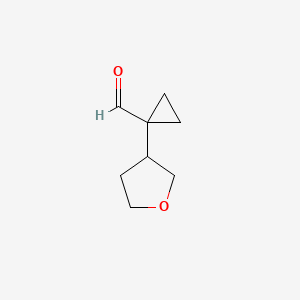
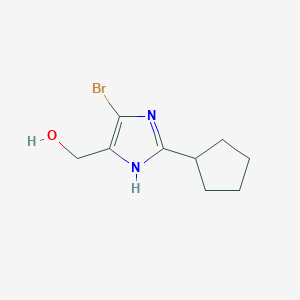
![4-[(3,3,5-Trimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13316352.png)
![5'-Methyl-6,7-dihydro-5H-spiro[thieno[3,2-c]pyridine-4,3'-thiolane]](/img/structure/B13316356.png)
